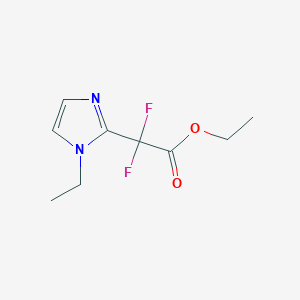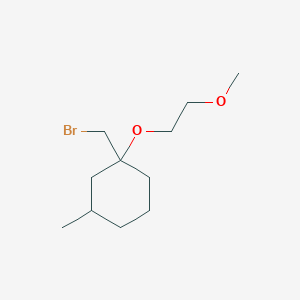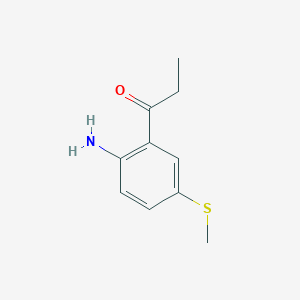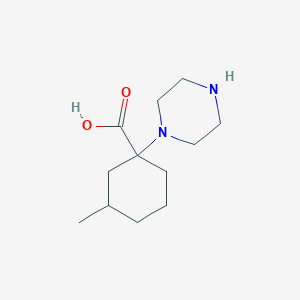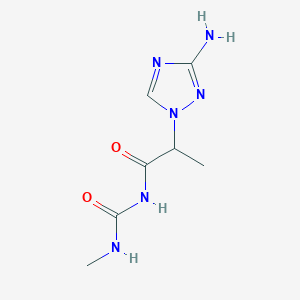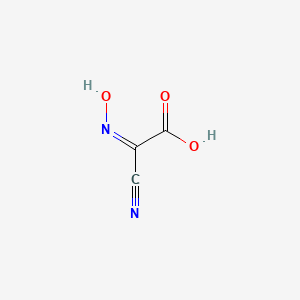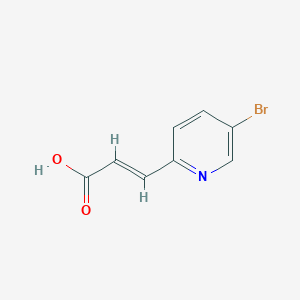
5-bromo-2-methyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-propylbenzenesulfonamide can be achieved through various methods. One common method involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with propylamine, followed by purification through recrystallization . The reaction typically occurs under mild conditions, and the product is obtained as a crystalline powder.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives.
Applications De Recherche Scientifique
5-Bromo-2-methyl-N-propylbenzenesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial properties may result from the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methylbenzenesulfonamide
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- 2-Methoxy-4-methylbenzenesulfonamide
Uniqueness
5-Bromo-2-methyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H14BrNO2S |
|---|---|
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
5-bromo-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
Clé InChI |
ZKEWDECFHIENHG-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


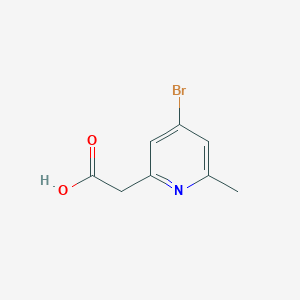


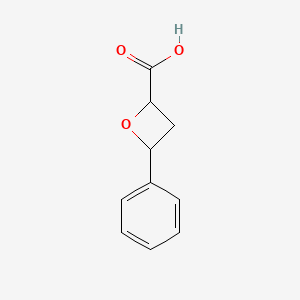
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)
